1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid
Description
1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a furan ring at the 1-position and a carboxylic acid group at the 3-position. The imidazo[1,5-a]pyridine scaffold is renowned for its compact structure, photostability, and tunable photophysical properties, making it valuable in optoelectronics, chemical sensors, and biological imaging . This compound is synthesized via one-pot cyclization reactions, as demonstrated in analogous imidazo[1,5-a]pyridine derivatives, often involving ketones, aldehydes, and ammonium acetate under acidic conditions . Its solvatochromic behavior and large Stokes shift suggest utility as a fluorescent probe, particularly in lipid bilayer studies .
Properties
Molecular Formula |
C12H8N2O3 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)11-13-10(9-5-3-7-17-9)8-4-1-2-6-14(8)11/h1-7H,(H,15,16) |
InChI Key |
WLIIGIHATDWFAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Key features:
- Catalysts: Copper(I/II), Palladium(II), or Cobalt complexes.
- Oxidants: Molecular oxygen or air, providing environmentally friendly oxidation pathways.
- Substrates: N-aminopyridines or their derivatives with heteroaryl aldehydes or ketones.
Representative Mechanism:
- Radical intermediates generated via homolytic cleavage.
- Intramolecular cyclization facilitated by metal catalysis.
- Oxidation steps regenerate the catalyst and complete ring closure.
Typical Reaction Conditions and Data:
| Entry | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Cu(I) acetate | O₂ | Dioxane | 78 | |
| 2 | Pd(OAc)₂ | O₂ | Acetonitrile | 65 |
This method allows for the synthesis of diverse imidazo[1,5-a]pyridines, including furan-2-yl derivatives, with high efficiency and selectivity.
Direct Functionalization and Haloform Cleavage
A novel approach involves the initial synthesis of imidazo[1,5-a]pyridine derivatives followed by functionalization to introduce carboxylic acid groups via haloform cleavage.
Procedure:
- Step 1: Synthesis of imidazo[1,5-a]pyridine derivatives via cyclization of amino pyridines with suitable acyl chlorides.
- Step 2: Treatment with trifluoroacetic anhydride or halogenating agents to form trifluoro- or halogenated intermediates.
- Step 3: Haloform cleavage under basic conditions to generate the carboxylic acid.
Example Data:
| Entry | Starting Material | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-(aminomethyl)pyridine + acyl chloride | TFA | Reflux | 80 | |
| 2 | Intermediates + halogenating agent | NaOH | Room temperature | 75 |
This approach provides a straightforward route to the target carboxylic acid, with high yields and minimal by-products.
Summary of Key Data and Conditions
| Method | Key Reagents | Solvent | Catalyst | Atmosphere | Typical Yield | Advantages |
|---|---|---|---|---|---|---|
| Multicomponent Cyclization | Aminopyridines + heteroaryl aldehydes | Ethanol / Acetic acid | Acid catalysts | Air / O₂ | 70–85% | Versatile, high yield |
| Transition-Metal-Catalyzed CDC | N-aminopyridines + aldehydes/ketones | Dioxane / Acetonitrile | Cu, Pd | O₂ | 65–78% | Environmentally friendly, broad scope |
| Haloform Cleavage | Imidazo[1,5-a]pyridine derivatives | Halogenating agents | None | - | 75–80% | Direct, efficient |
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[1,5-a]pyridine core can be reduced under specific conditions to yield dihydroimidazo[1,5-a]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and imidazo[1,5-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and other therapeutic applications.
Industry: Utilized in the development of optoelectronic devices, sensors, and imaging agents
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the imidazo[1,5-a]pyridine core .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs within the Imidazo[1,5-a]pyridine Family
- Key Differences: Substituent Effects: The furan group in the target compound provides distinct electronic and steric profiles compared to phenyl (e.g., ) or alkyl groups (e.g., ). Functional Groups: Carboxylic acid derivatives (e.g., the target compound) exhibit higher aqueous solubility than carboxamides (e.g., ) or esters, facilitating applications in biological systems .
Heterocyclic Analogs with Different Cores
- Key Differences: Electronic Properties: Pyrazolo[1,5-a]pyridine derivatives () exhibit reduced electron density compared to imidazo[1,5-a]pyridines due to the pyrazole ring, altering binding affinities in enzyme inhibition . Conjugation Effects: Benzannulated derivatives () display extended π-conjugation, leading to red-shifted emission spectra compared to non-fused imidazo[1,5-a]pyridines .
Physicochemical and Pharmacokinetic Comparison
- Synthesis : The target compound’s one-pot synthesis contrasts with multi-step routes for carboxamide derivatives (e.g., ), which require post-functionalization .
- Thermal Stability : Imidazo[1,5-a]pyridines generally exhibit higher thermal stability (>200°C) than pyrazolo[1,5-a]pyridines due to fused aromaticity .
Biological Activity
1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 228.20 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂O₃ |
| Molecular Weight | 228.20 g/mol |
| CAS Number | 2060046-45-7 |
Biological Activity Overview
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Several studies have demonstrated the compound's potential to inhibit cancer cell proliferation.
- Antimicrobial Properties : The compound shows effectiveness against various bacterial strains.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes, which may contribute to its therapeutic effects.
Antitumor Activity
A significant area of investigation for this compound is its antitumor activity. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines, including:
- HeLa Cells : IC₅₀ values indicate substantial antiproliferative effects (e.g., IC₅₀ = 0.069 μM).
- MDA-MB-231 Cells : The compound demonstrated lower IC₅₀ values when modified with hydroxyl groups, enhancing its activity against breast cancer cells.
Table: Antitumor Activity Against Various Cell Lines
| Cell Line | IC₅₀ Value (μM) | Modifications |
|---|---|---|
| HeLa | 0.069 | Hydroxyl groups |
| MDA-MB-231 | 0.0046 | Hydroxyl and methoxy groups |
| A549 | 0.075 | OMe groups |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Interaction : It can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in tumor cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,5-a]pyridine scaffold can significantly influence biological activity. For instance:
- Substitution Patterns : The presence of electron-donating groups (like -OH) enhances antitumor activity.
- Furan Ring Influence : The furan moiety contributes to the overall stability and reactivity of the compound.
Case Studies
Recent research highlights the potential of this compound in clinical applications:
- Study on Anticancer Properties : A study demonstrated that derivatives of imidazo[1,5-a]pyridine exhibited potent anticancer activities in vitro and in vivo models.
- Antimicrobial Efficacy : Another study reported effective inhibition of bacterial growth using synthesized derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
